

Introduction: The Strategic Importance of 2-Fluoro-3-methylpyridine

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Compound of Interest

Compound Name: 2-Fluoro-3-methylpyridine

Cat. No.: B030981

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2-Fluoro-3-methylpyridine, also known by its synonym 2-fluoro-3-picoline, is a substituted pyridine derivative that has emerged as a critical building block in modern organic synthesis.^[1]^[2]^[3] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the strategic introduction of a fluorine atom can significantly modulate a molecule's physicochemical and biological properties.^[1] The fluorine atom's high electronegativity and relatively small size can enhance metabolic stability, improve binding affinity, and alter lipophilicity, making this compound a valuable intermediate for developing novel therapeutic agents and crop protection agents.^[1]^[4]

This guide offers a comprehensive overview of the core physical properties of **2-Fluoro-3-methylpyridine**, providing not just data, but also the underlying scientific context and experimental methodologies crucial for its effective application in research and development.

Core Physicochemical Properties: A Quantitative Overview

A precise understanding of a compound's physical properties is fundamental to its successful application, from reaction design and purification to storage and safety. The key physicochemical data for **2-Fluoro-3-methylpyridine** are summarized below.

Property	Value	Significance in Application
CAS Number	2369-18-8	Unique identifier for unambiguous substance registration and literature search. [1] [5] [6]
Molecular Formula	C ₆ H ₆ FN	Defines the elemental composition. [1] [6] [7]
Molecular Weight	111.12 g/mol	Essential for stoichiometric calculations in synthesis. [1] [6] [7]
Appearance	Colorless to pale yellow liquid	A primary indicator of purity; deviations may suggest contamination. [1] [4] [5]
Boiling Point	144 - 155 °C	Critical for purification via distillation and for defining reaction conditions. [1] [4] [5] [6]
Melting Point	Approx. -60 °C	Dictates storage and transport conditions, ensuring the compound remains in a liquid state. [4]
Density	1.098 - 1.107 g/mL at 25 °C	Used for accurate volume-to-mass conversions in dosing and for purity assessment. [1] [4] [5]
Refractive Index	n _{20/D} 1.476 - 1.48	A rapid and non-destructive method for verifying purity and identity. [1] [2] [5]
Solubility	Slightly soluble in water; miscible with most organic solvents (e.g., ethanol, ether, acetone). [4]	Determines appropriate solvent systems for reactions and extractions.

Flash Point

44 - 48 °C

A key safety parameter indicating the temperature at which vapors can ignite.[4][5]

Analysis of Key Properties and Their Implications

Thermal Properties: Boiling and Melting Points

The boiling point of **2-Fluoro-3-methylpyridine** is reported across a range (144-155 °C), which is typical for technical-grade materials and reflects slight variations in measurement conditions and purity.[1][4][6] This relatively high boiling point simplifies its handling at ambient temperatures by reducing vapor pressure and losses due to evaporation. From a practical standpoint, this property is paramount for purification. Fractional distillation is the method of choice for separating it from reaction byproducts or starting materials with different boiling points.

Conversely, its very low melting point of approximately -60°C ensures that it remains a liquid under virtually all standard laboratory and storage conditions, simplifying transfer and measurement.[4]

Solubility Profile: The Key to Reaction Medium Design

The compound's miscibility with a wide array of organic solvents, coupled with its slight solubility in water, provides significant flexibility in designing synthetic routes.[4] This profile allows it to serve as a reactant in diverse solvent systems, from polar aprotic to nonpolar, ensuring that co-reactants can be effectively solubilized to facilitate high reaction rates and yields. Its poor water solubility is advantageous during workup procedures, enabling efficient extraction into an organic phase.

Density and Refractive Index: Proxies for Purity

The density, approximately 1.10 g/mL, is significantly higher than that of many common organic solvents, a factor to consider during liquid-liquid extractions to ensure correct layer identification.[1][4][5] Both density and refractive index are sensitive to impurities. Therefore, measuring these properties provides a rapid, non-destructive means of quality control, where a deviation from the reference value can indicate the presence of contaminants.

Safety Profile: Volatility and Flammability

With a flash point between 44°C and 48°C, **2-Fluoro-3-methylpyridine** is classified as a flammable liquid.[4][5][7] This necessitates handling it in a well-ventilated area, such as a fume hood, and strictly avoiding ignition sources like sparks or open flames.[5][6] Its inherent volatility, while moderate, requires that it be stored in tightly sealed containers to prevent vapor accumulation and sample loss.[4]

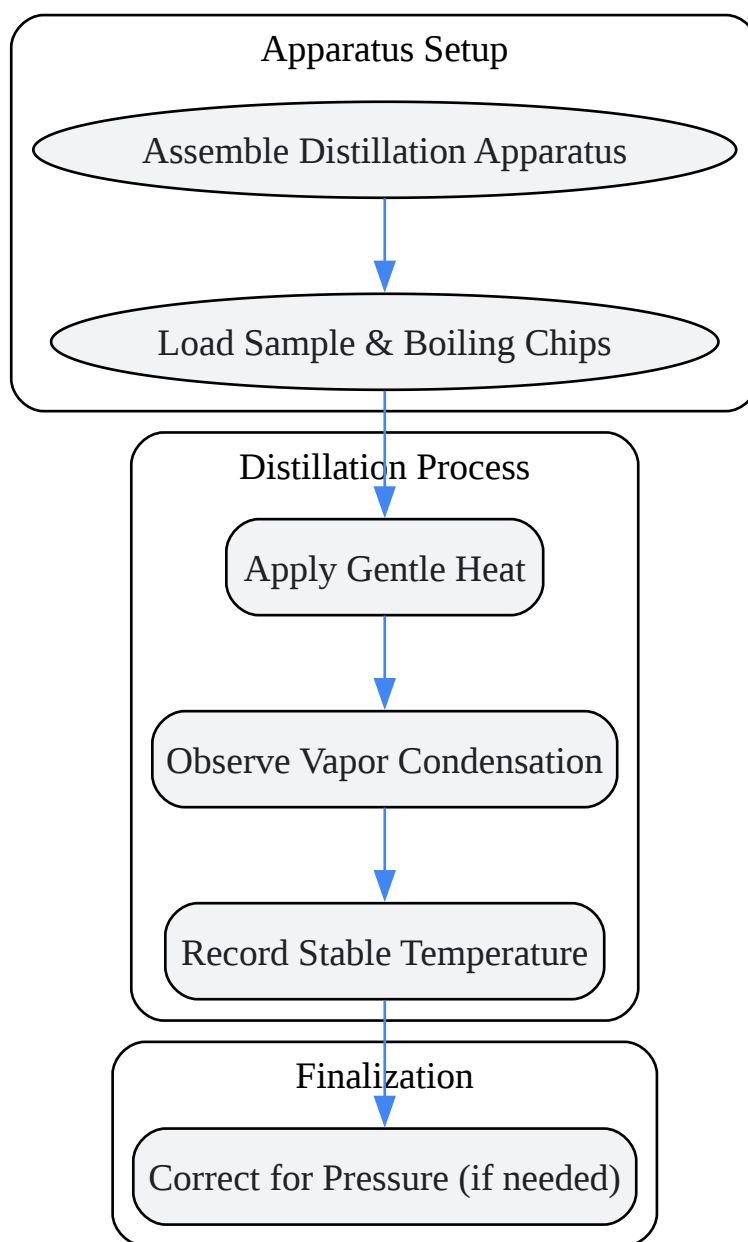
Experimental Protocols for Property Determination

The trustworthiness of physical data hinges on robust and reproducible experimental methods. The following section details standard protocols for determining key properties of **2-Fluoro-3-methylpyridine**.

Protocol 1: Determination of Boiling Point via Atmospheric Distillation

- Principle: This method identifies the temperature at which the liquid's vapor pressure equals the atmospheric pressure, allowing for both purification and boiling point determination.
- Methodology:
 - Apparatus Setup: Assemble a standard simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
 - Sample Loading: Charge the round-bottom flask with **2-Fluoro-3-methylpyridine** (typically 50-60% of the flask's volume) and add a few boiling chips to ensure smooth boiling.
 - Heating: Gently heat the flask using a heating mantle.
 - Equilibration: Observe the vapor rising and condensing. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor in equilibrium with the liquid.

- Data Recording: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.
- Correction: If necessary, correct the observed boiling point for atmospheric pressure if it deviates significantly from standard pressure (760 mmHg).

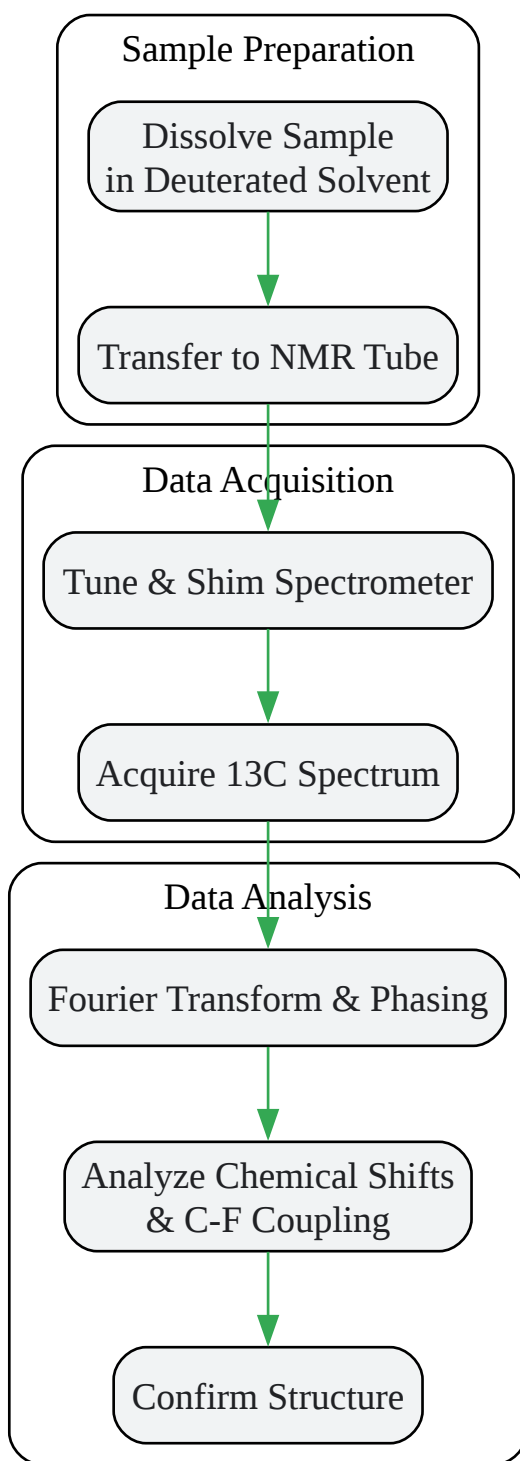


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Caption: Workflow for Boiling Point Determination.

Protocol 2: Structural Confirmation via ^{13}C NMR Spectroscopy

- Principle: Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information about the carbon framework of a molecule. The chemical environment of each carbon atom, influenced by neighboring atoms like fluorine, results in a unique signal, confirming the structure.
- Methodology:
 - Sample Preparation: Dissolve approximately 20-50 mg of **2-Fluoro-3-methylpyridine** in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
 - Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
 - Data Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 2 seconds), and an appropriate number of scans to achieve a good signal-to-noise ratio.
 - Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase the resulting spectrum.
 - Spectral Analysis: Analyze the chemical shifts of the signals. The spectrum is expected to show six distinct signals corresponding to the six carbon atoms. The carbon directly bonded to the fluorine will exhibit a large C-F coupling constant, appearing as a doublet, which is a key diagnostic feature.



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Caption: Workflow for NMR Structural Confirmation.

Conclusion

The physical properties of **2-Fluoro-3-methylpyridine**—from its liquid state at room temperature and high boiling point to its characteristic solubility and spectroscopic signature—are integral to its role as a versatile intermediate in chemical synthesis. A thorough understanding and verification of these properties enable researchers and drug development professionals to handle the compound safely, design robust synthetic procedures, implement effective purification strategies, and ultimately accelerate the discovery of new molecules with potential applications in medicine and agriculture.

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